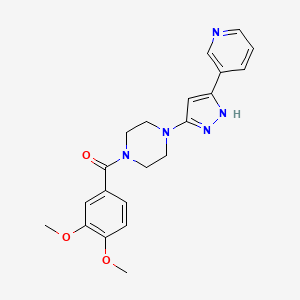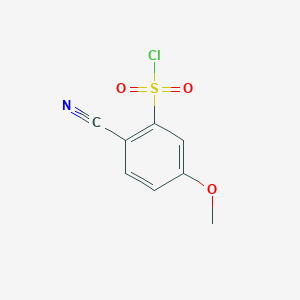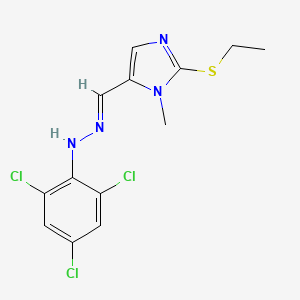![molecular formula C20H25N3O2 B2682706 N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379972-70-8](/img/structure/B2682706.png)
N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, also known as MPMP, is a chemical compound that has been the subject of scientific research for its potential applications in the field of medicinal chemistry.
作用機序
N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function and memory. N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide also has an affinity for dopamine receptors, which are involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
Studies have shown that N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been found to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and mood.
実験室実験の利点と制限
One advantage of using N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide in lab experiments is that it has a high affinity for acetylcholinesterase and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in various diseases. However, one limitation of using N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide is that it is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential side effects.
将来の方向性
There are several future directions for research on N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide. One area of focus could be on developing more potent and selective acetylcholinesterase inhibitors based on the structure of N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide. Another area of focus could be on investigating the potential therapeutic uses of N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide in other diseases, such as depression and anxiety. Additionally, more research is needed to fully understand the pharmacological properties of N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide and its potential side effects.
合成法
The synthesis of N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide involves the reaction of 4-methylbenzaldehyde with 2-methylpyridine-4-carboxaldehyde in the presence of sodium borohydride to form the corresponding alcohol, which is then converted to the piperidine derivative using 1,1'-carbonyldiimidazole and N-methylpiperidine.
科学的研究の応用
N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been the subject of research for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is important for memory and cognitive function.
特性
IUPAC Name |
N-(4-methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-5-7-18(8-6-15)22-20(24)23-11-3-4-17(13-23)14-25-19-9-10-21-16(2)12-19/h5-10,12,17H,3-4,11,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWZOJVSJPAHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)COC3=CC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2682623.png)
![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2682624.png)

![2-Chloro-N-[(1R,3S)-3-(pyrrolidine-1-carbonyl)cyclopentyl]propanamide](/img/structure/B2682626.png)
![3-[(4,5-Dichloroimidazol-1-yl)methyl]benzenecarbothioamide](/img/structure/B2682627.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2682629.png)


![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2682634.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2682638.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide](/img/structure/B2682640.png)

![5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one](/img/structure/B2682646.png)